

CH-PIACA: A Comparative Analysis of its Cannabinoid Receptor Activation Potential

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Compound of Interest

Compound Name: CH-Piata

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This guide provides a comprehensive comparison of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) activation potential of CH-PIACA, a synthetic cannabinoid featuring an indole-3-acetamide structure. This document summarizes available experimental data, offers detailed experimental protocols for key assays, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its pharmacological profile relative to other well-characterized synthetic cannabinoids.

Executive Summary

CH-PIACA (also known as **CH-PIATA**) has been identified as a synthetic cannabinoid with a distinct structural motif. In vitro studies, specifically β -arrestin 2 recruitment assays, have demonstrated that CH-PIACA exhibits weak activity at both CB1 and CB2 receptors, with indications of antagonistic properties.^{[1][2]} This profile suggests a limited potential for typical cannabinoid-like psychoactive and physiological effects compared to many other potent synthetic cannabinoid receptor agonists (SCRAs). This guide will delve into the available quantitative data and provide the necessary context for researchers to evaluate its potential in various research and development settings.

Comparative Analysis of Cannabinoid Receptor Activity

To provide a clear comparison, the following tables summarize the binding affinity (K_i) and functional activity (EC₅₀ and E_{max}) of CH-PIACA alongside several other notable synthetic cannabinoids. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: CB1 Receptor Binding Affinity and Functional Activity

Compound	Binding Affinity (K _i , nM)	GTPyS EC ₅₀ (nM)	GTPyS E _{max} (%)	cAMP EC ₅₀ (nM)	cAMP E _{max} (%)	β-Arrestin 2 EC ₅₀ (nM)	β-Arrestin 2 E _{max} (%)
CH-PIACA	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Weak Activity	Signs of Antagonism ^{[1][2]}
JWH-018	9.0 ^[3]	-	-	102 ^[3]	-	-	-
AM-2201	1.0 ^[4]	-	-	38 ^[4]	-	-	-
UR-144	150 ^[5]	-	-	421 ^[5]	-	-	-
ADB-BUTINA CA	0.299 ^[6]	-	-	-	-	11.5	-
MDMB-4en-PINACA	0.28 ^[7]	-	-	-	-	2.47 ^[7]	239% (vs. JWH-018) ^[7]

Table 2: CB2 Receptor Binding Affinity and Functional Activity

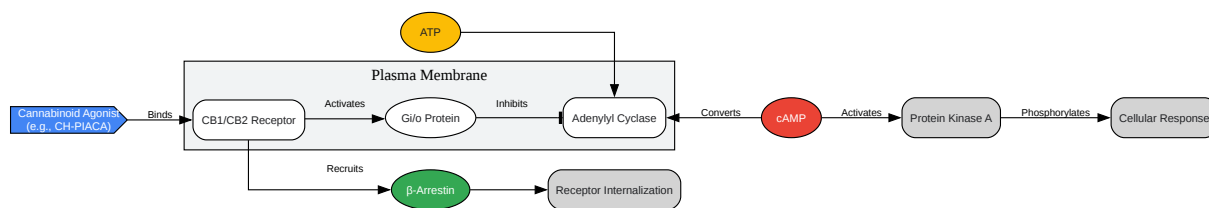
Compound	Binding Affinity (K _i , nM)	GTPyS EC ₅₀ (nM)	GTPyS Emax (%)	cAMP EC ₅₀ (nM)	cAMP Emax (%)	β-Arrestin 2 EC ₅₀ (nM)	β-Arrestin 2 Emax (%)
CH-PIACA	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Weak Activity	Signs of Antagonism[1][2]
JWH-018	2.94[3]	-	-	133[3]	-	-	-
AM-2201	2.6[4]	-	-	58[4]	-	-	-
UR-144	1.8[5]	-	-	72[5]	-	-	-
ADB-BUTINA CA	0.912[6]	-	-	-	-	-	-
MDMB-4en-PINACA	Data Not Available	-	-	-	-	-	-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors, being G-protein coupled receptors (GPCRs), initiate a cascade of intracellular events upon activation. The two primary pathways involve the modulation of adenylyl cyclase activity and the recruitment of β-arrestin.

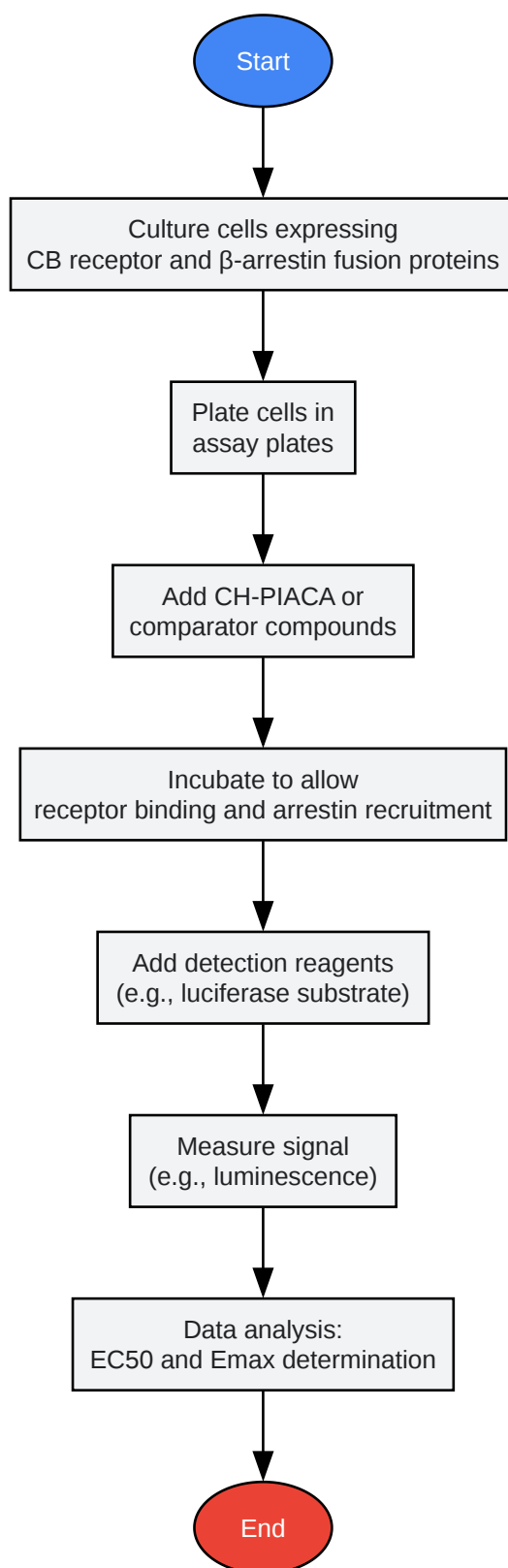


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Caption: Canonical signaling pathways of CB1/CB2 receptors.

Experimental Workflow: β -Arrestin 2 Recruitment Assay

This workflow outlines the key steps in a typical β -arrestin 2 recruitment assay used to determine the functional activity of compounds like CH-PIACA at cannabinoid receptors.



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Caption: Workflow for a β -arrestin 2 recruitment assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (K_i) of CH-PIACA for CB1 and CB2 receptors.

- Materials:
 - Membranes from cells stably expressing human CB1 or CB2 receptors.
 - Radioligand (e.g., [^3H]CP55,940).
 - Non-labeled competitor (e.g., WIN 55,212-2 for non-specific binding).
 - Test compound (CH-PIACA).
 - Binding buffer (50 mM Tris-HCl, 5 mM MgCl_2 , 2.5 mM EGTA, 0.5% BSA, pH 7.4).
 - 96-well plates.
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of CH-PIACA.
 - In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either vehicle, non-labeled competitor, or CH-PIACA at various concentrations.
 - Add the receptor membrane preparation to each well to initiate the binding reaction.
 - Incubate the plate for 60-90 minutes at 30°C.

- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (concentration of CH-PIACA that inhibits 50% of specific radioligand binding) by non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

GTPyS Binding Assay

Objective: To measure the potency (EC₅₀) and efficacy (E_{max}) of CH-PIACA to activate G-proteins coupled to CB1 and CB2 receptors.

- Materials:
 - Membranes from cells expressing CB1 or CB2 receptors.
 - [³⁵S]GTPyS.
 - GDP.
 - Test compound (CH-PIACA).
 - Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
 - 96-well filter plates.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of CH-PIACA.

- In a 96-well plate, add receptor membranes, GDP, and CH-PIACA at various concentrations.
- Pre-incubate for 15-30 minutes at 30°C.
- Initiate the reaction by adding [35S]GTPγS.
- Incubate for 60 minutes at 30°C.
- Terminate the reaction by rapid filtration through the filter plate.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Plot the specific binding of [35S]GTPγS as a function of CH-PIACA concentration to determine EC50 and Emax values.

cAMP Accumulation Assay

Objective: To determine the ability of CH-PIACA to inhibit adenylyl cyclase activity via CB1 and CB2 receptors.

- Materials:
 - Whole cells expressing CB1 or CB2 receptors.
 - Forskolin (to stimulate adenylyl cyclase).
 - Test compound (CH-PIACA).
 - cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
 - Cell culture medium and reagents.
 - 384-well plates.
- Procedure:

- Seed cells in 384-well plates and culture overnight.
- Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
- Add serial dilutions of CH-PIACA and incubate.
- Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
- Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of CH-PIACA to determine IC₅₀ (which corresponds to EC₅₀ for inhibition) and E_{max} values.

β-Arrestin 2 Recruitment Assay

Objective: To measure the recruitment of β-arrestin 2 to CB1 and CB2 receptors upon ligand binding.

- Materials:
 - Cells co-expressing the cannabinoid receptor and a β-arrestin 2 fusion protein (e.g., with a luciferase or β-galactosidase fragment).
 - Test compound (CH-PIACA).
 - Assay-specific detection reagents.
 - Cell culture medium and reagents.
 - 384-well plates.
- Procedure:

- Plate the engineered cells in 384-well plates.
- Add serial dilutions of CH-PIACA to the wells.
- Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β -arrestin 2 recruitment.
- Add the detection reagents as per the assay kit protocol.
- Measure the resulting signal (e.g., luminescence or fluorescence).
- Plot the signal intensity against the concentration of CH-PIACA to determine EC50 and Emax values.

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